Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate
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Overview
Description
Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[211]hexane-5-carboxylate is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic ring or the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and trifluoromethylating agents such as trifluoromethyl iodide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific desired properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The trifluoromethyl group can enhance the compound’s binding affinity to its targets, affecting pathways related to metabolism, signal transduction, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate: Another compound with a trifluoromethyl group, used in similar applications.
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid: Shares structural similarities and is used in medicinal chemistry.
Uniqueness
Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable for designing molecules with specific reactivity and binding characteristics.
Properties
Molecular Formula |
C14H13F3O3 |
---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate |
InChI |
InChI=1S/C14H13F3O3/c1-19-12(18)11-10-6-13(11,7-20-10)8-2-4-9(5-3-8)14(15,16)17/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
GJGDMQKUGDNMGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC1(CO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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